molecular formula C24H42O2 B13404237 1,4-Bis(nonyloxy)benzene

1,4-Bis(nonyloxy)benzene

Cat. No.: B13404237
M. Wt: 362.6 g/mol
InChI Key: IFQZOJUOHOVNDX-UHFFFAOYSA-N
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Description

1,4-Bis(nonyloxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two nonyloxy groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(nonyloxy)benzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of 1,4-dihydroxybenzene with nonyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(nonyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding dihydroxy derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1,4-Bis(nonyloxy)benzene has several scientific research applications, including:

    Materials Science: Used as a building block for the synthesis of liquid crystals and polymers with unique optical and electronic properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1,4-Bis(nonyloxy)benzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the substituents on the benzene ring.

Comparison with Similar Compounds

    1,4-Bis(decyloxy)benzene: Similar in structure but with decyloxy groups instead of nonyloxy groups.

    1,4-Bis(octyloxy)benzene: Contains octyloxy groups, leading to different physical and chemical properties.

    1,4-Bis(hexyloxy)benzene: Features hexyloxy groups, which affect its solubility and reactivity.

Uniqueness: 1,4-Bis(nonyloxy)benzene is unique due to its specific nonyloxy substituents, which impart distinct solubility, reactivity, and potential applications compared to its analogues. The length of the nonyl chain influences the compound’s physical properties, making it suitable for specific applications in materials science and organic synthesis.

Properties

Molecular Formula

C24H42O2

Molecular Weight

362.6 g/mol

IUPAC Name

1,4-di(nonoxy)benzene

InChI

InChI=1S/C24H42O2/c1-3-5-7-9-11-13-15-21-25-23-17-19-24(20-18-23)26-22-16-14-12-10-8-6-4-2/h17-20H,3-16,21-22H2,1-2H3

InChI Key

IFQZOJUOHOVNDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCC

Origin of Product

United States

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